3-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
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Overview
Description
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of fluorophenyl and methoxyphenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the vertical Bridgman technique, which is used for growing single crystals of organic nonlinear optical materials . This method ensures high purity and crystallinity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as nonlinear optical materials.
Mechanism of Action
The mechanism by which 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological environment, resulting in the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Properties
Molecular Formula |
C25H22FN3O3S |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-N-(4-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide |
InChI |
InChI=1S/C25H22FN3O3S/c1-25-21(23(30)27-16-9-13-18(31-2)14-10-16)22(19-5-3-4-6-20(19)32-25)28-24(33)29(25)17-11-7-15(26)8-12-17/h3-14,21-22H,1-2H3,(H,27,30)(H,28,33) |
InChI Key |
XSMBAFJFHGYWQM-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)NC(=S)N2C4=CC=C(C=C4)F)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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